molecular formula C27H48O4 B1240485 5beta-Cholestane-3alpha,7alpha,24,26-tetrol

5beta-Cholestane-3alpha,7alpha,24,26-tetrol

Cat. No. B1240485
M. Wt: 436.7 g/mol
InChI Key: KOHAQNVGTABZFS-ZUMVMERMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-cholestane-3alpha,7alpha,24,26-tetrol is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 24-hydroxy steroid and a 26-hydroxy steroid. It has a role as a bile acid metabolite. It derives from a hydride of a 5beta-cholestane.
5beta-Cholestane-3alpha, 7alpha, 24, 26-tetrol, also known as 5β-cholestan-3α, 7α, 24, 27-tetrol, belongs to the class of organic compounds known as tetrahydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears four hydroxyl groups. Thus, 5beta-cholestane-3alpha, 7alpha, 24, 26-tetrol is considered to be a bile acid lipid molecule. 5beta-Cholestane-3alpha, 7alpha, 24, 26-tetrol is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 5beta-Cholestane-3alpha, 7alpha, 24, 26-tetrol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 5beta-cholestane-3alpha, 7alpha, 24, 26-tetrol is primarily located in the membrane (predicted from logP) and cytoplasm. 5beta-Cholestane-3alpha, 7alpha, 24, 26-tetrol can be converted into 5beta-cholestane.

Scientific Research Applications

Synthesis and Biological Studies

  • Synthesis of Biological Precursors : A study by Dayal et al. (1978) described a procedure for synthesizing 5beta-cholestane-3alpha,7alpha,12alpha,24-tetrol and its derivatives, which are useful for biological studies of cholic acid biosynthesis (Dayal et al., 1978).

  • Bile Alcohol Metabolism : Kuramoto et al. (1978) explored the metabolism of 5beta-cholestane-3alpha, 7alpha, 24, 25-tetrol in rabbit liver, providing insights into bile alcohol and bile acid metabolites (Kuramoto et al., 1978).

  • Cholic Acid Biosynthesis : Cheng et al. (1977) investigated the conversion of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol into a key intermediate in cholic acid biosynthesis in human and rat liver microsomes (Cheng et al., 1977).

  • Enzymatic Studies in Xanthomatosis : Salen et al. (1975) conducted a study on bile alcohol metabolism, highlighting the role of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol as a potential precursor in cholic acid biosynthesis, particularly in individuals with cerebrotendinous xanthomatosis (Salen et al., 1975).

Chemical Synthesis and Characterization

  • Preparation and Characterization : Batta et al. (1978) detailed the preparation and characterization of (24R and 24S)-5beta-cholestane-3alpha,7alpha,24,25-tetrols and related triols, which were analyzed using chromatography and mass spectrometry (Batta et al., 1978).

  • Synthesis Techniques : A study by Dayal et al. (1976) reported on the synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and pentol, enhancing the understanding of their formation and providing a basis for further biological studies (Dayal et al., 1976).

  • Hydroxylation Pathways in Biosynthesis : Honda et al. (2000) developed assays to measure the activities of key enzymes in cholic acid biosynthesis pathways, using compounds like 5beta-cholestane-3alpha, 7alpha, 12alpha-triol and its derivatives (Honda et al., 2000).

properties

Product Name

5beta-Cholestane-3alpha,7alpha,24,26-tetrol

Molecular Formula

C27H48O4

Molecular Weight

436.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C27H48O4/c1-16(5-8-23(30)17(2)15-28)20-6-7-21-25-22(10-12-27(20,21)4)26(3)11-9-19(29)13-18(26)14-24(25)31/h16-25,28-31H,5-15H2,1-4H3/t16-,17?,18+,19-,20-,21+,22+,23?,24-,25+,26+,27-/m1/s1

InChI Key

KOHAQNVGTABZFS-ZUMVMERMSA-N

Isomeric SMILES

C[C@H](CCC(C(C)CO)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(C(C)CO)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(C(C)CO)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Cholestane-3alpha,7alpha,24,26-tetrol
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5beta-Cholestane-3alpha,7alpha,24,26-tetrol
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5beta-Cholestane-3alpha,7alpha,24,26-tetrol
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5beta-Cholestane-3alpha,7alpha,24,26-tetrol
Reactant of Route 5
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Reactant of Route 6
5beta-Cholestane-3alpha,7alpha,24,26-tetrol

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